molecular formula C8H12N2 B3046018 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine CAS No. 118055-08-6

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B3046018
CAS No.: 118055-08-6
M. Wt: 136.19 g/mol
InChI Key: VCWMJOGQSOFPCJ-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 118055-08-6) is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for constructing complex molecules with potent biological activities. Research has demonstrated its particular value in the development of novel anticancer therapeutics. For instance, its fused derivative has been utilized in the synthesis of stable chlorin-based photosensitizers for photodynamic therapy (PDT) against melanotic and amelanotic melanoma cells, showing impressive nanomolar activity . Furthermore, this core structure has been employed in the synthesis of novel chiral hexacyclic steroids, which have been screened for their anti-cancer properties . With a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol, this building block is essential for researchers exploring new chemical entities in oncology and beyond . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWMJOGQSOFPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556551
Record name 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-08-6
Record name 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two principal synthetic routes have been reported for the preparation of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives :

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of route depends on the desired yield, purity, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties Biological Relevance References
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine 3-CH₃ 137.18 Lipophilic; enhances membrane permeability. Intermediate in drug synthesis ().
3-Carboxylic Acid Derivative 3-COOH 180.20 Hydrophilic; ionizable at physiological pH. Potential for hydrogen bonding ().
3-Iodo-5-Methyl Derivative 3-I, 5-CH₃ 262.09 Electron-withdrawing iodine enhances electrophilic reactivity. Radiolabeling applications ().
2-Amine Derivative 2-NH₂ 137.18 Basic amine group; participates in H-bonding and proton transfer. Unspecified biological activity ().

Key Insights :

  • Hydrophilicity vs. Lipophilicity: The 3-carboxylic acid derivative () exhibits higher water solubility compared to the 3-methyl analog, which aligns with findings in where hydrophilic chlorin derivatives showed superior photodynamic activity against melanoma cells.

Key Insights :

  • Ring Fusion: Pyrazolo[1,5-a]pyridine-fused chlorins () demonstrate exceptional light absorption at 650 nm, critical for photodynamic therapy. In contrast, pyrazolo[4,3-c]pyridine isomers () target Toll-like receptors, highlighting how minor structural changes redirect biological function.
  • Substituent Hydrophilicity : In , dihydroxymethyl-substituted chlorins outperformed diester analogs due to enhanced water solubility, emphasizing the role of polar groups in cellular uptake.

Biological Activity

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound with notable biological activities. Its molecular formula is C8H12N2C_8H_{12}N_2 and it has a molecular weight of approximately 136.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant anticancer activity. A study highlighted the development of chlorin compounds fused with tetrahydropyrazolo[1,5-a]pyridine, which showed promising results against human melanoma cell lines. The dihydroxymethyl-substituted derivative demonstrated an IC50 value in the nanomolar range (approximately 31 nM against A375 cells), indicating potent cytotoxic effects on cancer cells through mechanisms involving both apoptosis and necrosis .

Enzymatic Inhibition

Compounds in this class have also been studied for their ability to inhibit various enzymes. For instance, certain derivatives have shown competitive inhibition against ATP-binding sites in kinases, which are crucial in cancer proliferation pathways. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency and selectivity towards targeted kinases .

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological effects. Compounds derived from this scaffold have been explored for their potential as antidepressants and anxiolytics due to their interactions with neurotransmitter systems. The pharmacokinetic properties of these compounds are being optimized to improve bioavailability and reduce side effects .

Study 1: Anticancer Activity

In a comparative study of various chlorin derivatives fused with tetrahydropyrazolo[1,5-a]pyridine, researchers found that the presence of hydroxymethyl groups significantly increased hydrophilicity and cytotoxicity against melanoma cells. The lead compound demonstrated a dual mechanism of action—inducing both apoptosis and necrosis—making it a candidate for further development in photodynamic therapy applications .

Study 2: Kinase Inhibition

Another research effort focused on the modification of tetrahydropyrazolo[1,5-a]pyridine derivatives to enhance their kinase inhibitory activity. A series of compounds were synthesized and evaluated for their IC50 values against specific kinases associated with cancer progression. The findings indicated that certain modifications led to improved selectivity and potency compared to existing kinase inhibitors on the market .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeTargetIC50 Value (nM)Reference
Dihydroxymethyl-chlorinAnticancerA375 melanoma cells31
Modified pyrazolo derivativeKinase inhibitionT315I kinase56
Hydroxymethyl-substituted derivativeAnticancerOE19 esophageal adenocarcinoma63

Q & A

Q. How are polycyclic derivatives designed for enhanced bioactivity?

  • Methodological Answer : Fusion of triazolopyridine with other heterocycles (e.g., thieno-pyridines) expands π-conjugation and binding pockets. Key steps:
  • Use cross-coupling reactions (Suzuki or Sonogashira) to introduce aryl/alkynyl groups .
  • Evaluate ADMET properties (e.g., LogP via shake-flask method) to balance solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

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